N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenylsulfanyl groups
Properties
Molecular Formula |
C19H19NO3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C19H19NO3S2/c21-15(17-8-9-18(25-17)16-7-4-11-23-16)13-20-19(22)10-12-24-14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22) |
InChI Key |
FSLDGBJMWRLHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-Thiophene Intermediate: This step involves the cyclization of furan-2-carboxylic acid with thiophene derivatives under acidic or basic conditions.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide or ethylene glycol in the presence of a base to introduce the hydroxyethyl group.
Phenylsulfanyl Addition: The final step involves the reaction of the hydroxyethyl intermediate with phenylsulfanyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and thiophene rings allow for π-π interactions with aromatic amino acids in proteins, while the phenylsulfanyl group can form hydrogen bonds and other interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is unique due to its combination of furan, thiophene, and phenylsulfanyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
